molecular formula C12H9Br B14432003 1-(2-Bromoethenyl)naphthalene CAS No. 77150-88-0

1-(2-Bromoethenyl)naphthalene

Cat. No.: B14432003
CAS No.: 77150-88-0
M. Wt: 233.10 g/mol
InChI Key: CCWARAMLMHCSOW-UHFFFAOYSA-N
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Description

1-(2-Bromoethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromoethenyl group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(2-Bromoethenyl)naphthalene typically involves the bromination of naphthalene derivatives. One common method includes the reaction of 1-(2-hydroxyethyl)naphthalene with phosphorus tribromide to yield 1-(2-Bromoethyl)naphthalene . This intermediate can then undergo further reactions to introduce the ethenyl group.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethenyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.

    Oxidation and Reduction: The ethenyl group can be oxidized or reduced under appropriate conditions. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alkanes.

    Addition Reactions: The double bond in the ethenyl group can undergo addition reactions with halogens, hydrogen, and other electrophiles.

Major products formed from these reactions depend on the specific reagents and conditions used. For instance, bromination of naphthalene can yield 1,3-dibromonaphthalene .

Scientific Research Applications

1-(2-Bromoethenyl)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethenyl)naphthalene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is typically replaced by other groups through the formation of a carbocation intermediate. The stability of this intermediate is influenced by the aromatic nature of the naphthalene ring, which can delocalize the positive charge .

Comparison with Similar Compounds

1-(2-Bromoethenyl)naphthalene can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its combination of a bromo and ethenyl group, which provides a versatile platform for various chemical transformations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromoethenyl)naphthalene, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves bromination of vinylnaphthalene derivatives or coupling reactions using palladium-catalyzed cross-coupling (e.g., Heck reaction). Key steps include:

  • Reagent selection : Use anhydrous bromine or N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄) to minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol improves purity. Monitor by TLC (Rf ~0.5 in 9:1 hexane:EtOAc) .
  • Yield optimization : Reaction temperatures between 0–25°C and inert atmospheres (N₂/Ar) reduce decomposition .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR : ¹H NMR (CDCl₃, 400 MHz) shows vinyl proton signals at δ 6.5–7.2 ppm (doublet for trans-configuration) and aromatic protons at δ 7.4–8.2 ppm. ¹³C NMR confirms the bromoethenyl moiety (C-Br ~105 ppm) .
  • GC-MS : Electron ionization (70 eV) detects molecular ion peaks at m/z 234 (M⁺) and fragment ions at m/z 155 (naphthalene loss) .
  • Elemental analysis : Validate C, H, Br ratios (theoretical: C 61.83%, H 3.90%, Br 34.27%) .

Q. What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer: Follow ATSDR guidelines for naphthalene derivatives :

  • Cell lines : Use human bronchial epithelial cells (BEAS-2B) for respiratory toxicity or HepG2 for hepatic effects.
  • Exposure routes : Apply dissolved compound in DMSO (≤0.1% v/v) to cell cultures for 24–72h.
  • Endpoints : Measure IC₅₀ via MTT assay, oxidative stress markers (e.g., glutathione depletion), and apoptosis (caspase-3 activation) .

Advanced Research Questions

Q. How can conflicting data on environmental persistence and degradation pathways be resolved?

Methodological Answer: Systematic reviews and confidence rating frameworks (e.g., ATSDR’s 8-step process) are critical :

  • Step 1 : Compile studies on hydrolysis, photolysis, and microbial degradation.
  • Step 5 : Assess risk of bias (e.g., randomization, dose accuracy) using tools like Table C-7 .
  • Step 7 : Assign confidence levels (High to Very Low) based on reproducibility .
  • Experimental validation : Conduct GC-MS stability studies under UV light (λ=254 nm) and soil microcosms to reconcile discrepancies .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to assess electrophilicity (e.g., Fukui indices) for bromoethenyl group reactivity .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP2A6) to predict metabolic pathways .
  • QSPR models : Corrate logP (calculated: 3.8) with bioaccumulation potential using EPI Suite .

Q. How can mechanistic contradictions in toxicity studies (e.g., oxidative stress vs. direct DNA damage) be addressed?

Methodological Answer:

  • Omics integration : Combine transcriptomics (RNA-seq of exposed cells) and metabolomics (LC-MS profiling) to identify dominant pathways .
  • Dose-response analysis : Use benchmark dose (BMD) modeling to distinguish threshold effects (e.g., ROS generation at low doses vs. DNA adducts at high doses) .
  • Inhibitor studies : Co-treat with antioxidants (NAC) or DNA repair inhibitors (KU-55933) to isolate mechanisms .

Properties

CAS No.

77150-88-0

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

IUPAC Name

1-(2-bromoethenyl)naphthalene

InChI

InChI=1S/C12H9Br/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H

InChI Key

CCWARAMLMHCSOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CBr

Origin of Product

United States

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